N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S3/c1-27-15-3-2-4-16-17(15)20-19(28-16)21-18(23)13-5-7-14(8-6-13)29(24,25)22-9-11-26-12-10-22/h2-8H,9-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPAUBXZGINIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.
Attachment of the Morpholinosulfonyl Group: This step involves the reaction of the benzo[d]thiazole derivative with morpholinosulfonyl chloride under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: Used as a probe to study protein-ligand interactions and enzyme kinetics.
Material Science: Investigated for its properties as a building block in the synthesis of advanced materials, such as organic semiconductors.
Pharmacology: Explored for its effects on various biological pathways, including those involved in inflammation and cell signaling.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s effects on cell signaling pathways can lead to changes in gene expression, protein synthesis, and cellular responses.
Comparison with Similar Compounds
Biological Activity
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process that involves the formation of the benzo[d]thiazole and morpholinosulfonyl moieties. The general structure can be represented as follows:
This structure includes a methylthio group attached to a benzo[d]thiazole ring, which is known for its biological activity, particularly in inhibiting various enzymes and receptors involved in tumor progression.
Antitumor Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant antitumor properties. For instance, a study on similar compounds demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. The synthesized compounds showed promising results against human cancer cell lines, particularly those with high EGFR expression .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Cell Line | Notes |
|---|---|---|---|
| D04 | 5.0 | HeLa | High EGFR expression |
| D08 | 6.5 | HeLa | High EGFR expression |
| Control | 20.0 | HepG2 | Low EGFR expression |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound's structural features allow it to interact with specific enzymes and receptors, thereby disrupting their normal function.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting its potential efficacy in vivo. Further studies are needed to explore the pharmacokinetics and long-term effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the benzothiazole or sulfonamide groups can significantly alter its potency and selectivity.
Table 2: Structure-Activity Relationship Findings
| Modification | IC50 (μM) | Observations |
|---|---|---|
| Methyl group addition | 3.8 | Increased potency against EGFR |
| Sulfonamide variant | 9.0 | Reduced activity |
| Benzothiazole removal | >50 | Loss of activity |
Q & A
Q. Advanced Research Focus
- Methylthio vs. methoxy substitution : Methylthio enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility .
- Morpholine sulfonyl vs. piperazine sulfonyl : Morpholine’s rigidity increases selectivity for kinases over GPCRs (e.g., 10-fold selectivity for Itk over CXCR4) .
Methodological Insight : Use QSAR models to predict substituent effects on IC50, validated by in vitro assays .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- LC-MS/MS optimization : Requires stable isotope-labeled internal standards (e.g., deuterated benzamide) to correct for matrix effects .
- Extraction efficiency : Solid-phase extraction (C18 cartridges) recovers ~85% from plasma, but sulfonamide instability at pH <5 necessitates buffered conditions .
How can contradictory data on enzyme inhibition be resolved?
Advanced Research Focus
Example: Discrepancies in IC50 values for kinase inhibition may stem from:
- Assay conditions : ATP concentration (1 mM vs. physiological 10 mM) alters competitive binding kinetics .
- Protein purity : Commercial kinase preparations with >90% purity reduce off-target effects .
Resolution : Replicate assays using FRET-based or ADP-Glo™ protocols .
What computational tools predict binding modes with target proteins?
Q. Advanced Research Focus
- Glide XP docking : Scores hydrophobic enclosure and hydrogen-bonding motifs (e.g., benzothiazole stacking with Phe residues in Itk) .
- MD simulations : 100-ns trajectories assess stability of sulfonyl-morpholine interactions in solvated binding pockets .
Validation : Compare docking poses with co-crystallized ligands (e.g., PDB 4Y9D for Itk) .
What strategies mitigate synthetic bottlenecks like low yields?
Q. Basic Research Focus
- Catalyst screening : Pd(OAc)2/Xantphos improves Suzuki coupling yields (from 45% to 72%) for aryl-thiazole intermediates .
- Microwave-assisted synthesis : Reduces reaction time for sulfonylation from 12h to 2h .
How is metabolic stability assessed for this compound?
Q. Advanced Research Focus
- Microsomal assays : Human liver microsomes (HLM) incubated with NADPH, showing t1/2 >60 min for morpholine sulfonyl derivatives .
- CYP inhibition screening : IC50 >10 µM for CYP3A4/2D6, indicating low drug-drug interaction risk .
What emerging applications are reported for benzothiazole-sulfonamide hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
